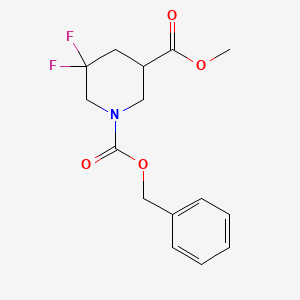

1-Benzyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate

Description

Properties

IUPAC Name |

1-O-benzyl 3-O-methyl 5,5-difluoropiperidine-1,3-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17F2NO4/c1-21-13(19)12-7-15(16,17)10-18(8-12)14(20)22-9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQPDYUGXFQEOSS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17F2NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 1-Benzyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate: An In-depth Technical Guide

This guide provides a detailed technical overview for the synthesis of 1-Benzyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate, a fluorinated heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. The strategic incorporation of fluorine atoms into piperidine scaffolds can profoundly influence the pharmacokinetic and pharmacodynamic properties of molecules, making this class of compounds a valuable asset in medicinal chemistry. This document outlines a plausible and scientifically grounded synthetic pathway, elucidating the rationale behind the chosen reactions and methodologies.

Introduction: The Significance of Fluorinated Piperidines in Medicinal Chemistry

The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. Its saturated heterocyclic structure provides a versatile scaffold that can be functionalized to interact with various biological targets. The introduction of fluorine atoms into this scaffold can lead to significant improvements in a molecule's properties, including:

-

Metabolic Stability: The high strength of the carbon-fluorine bond can block sites of oxidative metabolism, thereby increasing the half-life of a drug.

-

Lipophilicity and Bioavailability: Fluorine substitution can modulate the lipophilicity of a compound, which is a critical factor in its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Binding Affinity: The unique electronic properties of fluorine can lead to enhanced binding interactions with target proteins through hydrogen bonding and dipole-dipole interactions.

-

pKa Modulation: The presence of fluorine atoms can alter the basicity of the piperidine nitrogen, which can be crucial for optimizing drug-receptor interactions and solubility.

The target molecule, this compound, combines the piperidine core with a gem-difluoro group at the 5-position, a benzyl protecting group on the nitrogen, and a methyl ester at the 3-position. This specific combination of functional groups makes it a valuable building block for the synthesis of more complex and potentially therapeutic molecules.

Proposed Synthetic Pathway: A Multi-step Approach

The proposed synthetic route is a three-stage process:

-

Stage 1: Synthesis of the Piperidone Precursor via Dieckmann Condensation.

-

Stage 2: Gem-Difluorination of the Piperidone.

-

Stage 3: Reduction and Deoxygenation to Yield the Final Product.

The following sections will provide a detailed, step-by-step methodology for each stage, underpinned by established chemical principles.

Experimental Protocols and Methodologies

Stage 1: Synthesis of the Piperidone Precursor

The formation of the piperidine ring is proposed to proceed via a Dieckmann condensation, a well-established method for the intramolecular cyclization of diesters to form β-keto esters.[3][4][5][6][7] A plausible precursor for this cyclization is a diethyl N-benzyl-N-(2-ethoxycarbonylethyl)amino-3-propionate.

Step 1.1: Synthesis of Diethyl N-benzyl-N-(2-ethoxycarbonylethyl)aminodiacetate

-

To a solution of benzylamine in a suitable aprotic solvent such as ethanol or toluene, add two equivalents of ethyl acrylate.

-

The reaction is typically carried out at room temperature or with gentle heating.

-

The progress of the Michael addition can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure to yield the crude diester, which can be purified by column chromatography.

Step 1.2: Dieckmann Condensation to form Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate

-

The diester from the previous step is dissolved in an anhydrous, non-polar solvent like toluene or tetrahydrofuran (THF).

-

A strong base, such as sodium ethoxide or sodium hydride, is added portion-wise at a controlled temperature (often 0 °C to room temperature) to initiate the intramolecular condensation.

-

The reaction mixture is typically stirred for several hours until the cyclization is complete.

-

Acidic workup (e.g., with dilute hydrochloric acid) is performed to neutralize the base and protonate the resulting enolate.

-

The organic layer is separated, washed, dried, and concentrated to afford the crude β-keto ester.

-

Purification is achieved through column chromatography or distillation under reduced pressure.

Stage 2: Gem-Difluorination of the Piperidone

The introduction of the gem-difluoro group at the C5 position is a critical step. This transformation can be achieved using various modern fluorinating agents that are effective for the conversion of ketones to difluorides.[8][9][10][11]

Step 2.1: Synthesis of Ethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-3-carboxylate

-

The ethyl 1-benzyl-4-oxopiperidine-3-carboxylate is dissolved in an appropriate anhydrous solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

A suitable fluorinating agent is added. Common reagents for this transformation include diethylaminosulfur trifluoride (DAST) or its more stable analogue, Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride).[9][11]

-

The reaction is often performed at room temperature or with gentle heating, and the progress is monitored by TLC or 19F NMR spectroscopy.

-

Careful quenching of the reaction is necessary, typically with a saturated aqueous solution of sodium bicarbonate.

-

The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated.

-

Purification by flash column chromatography on silica gel yields the desired gem-difluorinated piperidone.

| Intermediate | Starting Material | Reagents | Solvent | Yield (Typical) |

| Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate | Diethyl N-benzyl-N-(2-ethoxycarbonylethyl)aminodiacetate | NaOEt or NaH | Toluene | 60-80% |

| Ethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-3-carboxylate | Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate | DAST or Deoxo-Fluor® | DCM | 50-70% |

Table 1: Summary of Key Intermediates and Reaction Conditions.

Stage 3: Reduction and Deoxygenation

The final stage involves the removal of the 4-oxo group. This is proposed to be a two-step process involving reduction of the ketone to a hydroxyl group, followed by deoxygenation.

Step 3.1: Reduction of the 4-Oxo Group

-

The ethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-3-carboxylate is dissolved in a protic solvent like methanol or ethanol.

-

A reducing agent such as sodium borohydride (NaBH4) is added portion-wise at 0 °C.

-

The reaction is stirred until the starting material is consumed, as indicated by TLC.

-

The reaction is quenched by the addition of water or a dilute acid.

-

The product, ethyl 1-benzyl-5,5-difluoro-4-hydroxypiperidine-3-carboxylate, is extracted, and the organic phase is washed, dried, and concentrated. This reduction may lead to a mixture of diastereomers (cis and trans), which may require separation by chromatography.

Step 3.2: Deoxygenation of the 4-Hydroxyl Group

The removal of the hydroxyl group can be achieved through several methods. A common and effective method is the Barton-McCombie deoxygenation.

-

The alcohol from the previous step is first converted to a thiocarbonyl derivative, typically a xanthate ester. This is achieved by treating the alcohol with a base (e.g., NaH), followed by the addition of carbon disulfide and then methyl iodide.

-

The resulting xanthate is then subjected to radical-mediated reduction using a tin hydride reagent, such as tributyltin hydride (Bu3SnH), and a radical initiator like azobisisobutyronitrile (AIBN) in a solvent like toluene at reflux.

-

Upon completion, the reaction mixture is cooled, and the solvent is removed.

-

Purification to remove the tin byproducts is often challenging but can be achieved by chromatography on silica gel or by precipitation of the tin salts.

An alternative to the Barton-McCombie deoxygenation is the direct reduction of the corresponding tosylate or mesylate with a strong reducing agent like lithium aluminum hydride (LiAlH4).

Step 3.3: Transesterification to the Methyl Ester (if necessary)

If the final product requires a methyl ester at the 3-position, and the synthesis started with an ethyl ester, a transesterification step would be necessary. This can be accomplished by treating the ethyl ester with methanol in the presence of an acid or base catalyst. However, it is more efficient to start with the corresponding methyl ester precursors in Stage 1 if possible. Assuming the synthesis proceeded with the ethyl ester, the final step would be:

-

Dissolve the ethyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate in an excess of methanol.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid) or a base (e.g., sodium methoxide).

-

Heat the mixture to reflux and monitor the reaction by TLC or GC-MS.

-

Upon completion, neutralize the catalyst and remove the excess methanol under reduced pressure.

-

Purify the final product, this compound, by column chromatography.

Visualization of the Synthetic Workflow

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. ragalahari.com [ragalahari.com]

- 3. tandfonline.com [tandfonline.com]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. Sciencemadness Discussion Board - Theoretical Synthesis of 4-Piperidone/Piperidine - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. A novel synthesis of 1-aryl-3-piperidone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]

- 10. sioc.cas.cn [sioc.cas.cn]

- 11. Sulfur-Based Fluorinating Agents - Wordpress [reagents.acsgcipr.org]

Project Chimera: Elucidating the Mechanism of Action of 1-Benzyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate

An In-depth Technical Guide

Abstract: The emergence of novel chemical entities from high-throughput synthesis programs necessitates a structured and hypothesis-driven approach to elucidate their mechanism of action. This guide presents a comprehensive strategy for characterizing 1-Benzyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate, a compound of interest with structural motifs suggesting potential neuromodulatory activity. Lacking direct published data, this document outlines a proposed mechanism centered on NMDA receptor antagonism, drawing inferences from structurally analogous compounds. We provide a detailed roadmap for experimental validation, from initial binding assays to functional cellular characterization, designed to rigorously test our hypothesis and establish a clear pharmacological profile.

Part 1: Structural Deconstruction and Mechanistic Hypothesis

The rational investigation of a novel molecule begins with a thorough analysis of its structure. The chemical architecture of this compound offers several clues to its potential biological function.

-

Piperidine Core: The piperidine ring is a privileged scaffold in neuroscience drug discovery, forming the core of numerous compounds targeting central nervous system (CNS) receptors and transporters.

-

N-Benzyl Group: While often employed as a protecting group in synthesis, the N-benzyl moiety can also serve as a pharmacophore, interacting with aromatic-binding pockets within receptor proteins. Its presence suggests a potential for high-affinity binding.

-

Gem-Difluoro Substitution: The introduction of a 5,5-difluoro group is a modern medicinal chemistry strategy. This modification drastically alters the local electronic environment and can increase the metabolic stability of the compound. Crucially, the electron-withdrawing nature of the fluorine atoms can lower the pKa of the piperidine nitrogen, influencing its ionization state at physiological pH and potentially modulating its interaction with receptor targets.

-

1,3-Dicarboxylate Moiety: The arrangement of the carboxylate groups is reminiscent of ligands for ionotropic glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor. The glutamate binding site of the NMDA receptor accommodates a dicarboxylate pharmacophore, making this a primary hypothesis for the target of our compound.

Based on this structural analysis, our primary working hypothesis is that This compound acts as an antagonist at the glutamate binding site of the NMDA receptor. The difluoro substitution is predicted to enhance binding affinity and improve pharmacokinetic properties compared to non-fluorinated analogs.

Part 2: Proposed Signaling Pathway and Point of Intervention

The NMDA receptor is a ligand-gated ion channel that plays a critical role in synaptic plasticity, learning, and memory. Its overactivation, however, leads to excitotoxicity and is implicated in numerous neurological disorders. Antagonism of the NMDA receptor can be a valuable therapeutic strategy.

We hypothesize that our compound intervenes at the initial step of the NMDA receptor activation cascade: the binding of the neurotransmitter glutamate.

Caption: Hypothesized mechanism of NMDA receptor antagonism.

Part 3: Experimental Validation Workflow

To rigorously test our hypothesis, a multi-stage experimental approach is required. This workflow is designed to first establish target engagement and then to characterize the functional consequences of this interaction.

Caption: Phased experimental workflow for compound characterization.

Phase 1: Target Engagement and Affinity

The initial step is to confirm that the compound physically interacts with the NMDA receptor and to quantify the affinity of this interaction.

Experiment 1: Competitive Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of the investigational compound for the glutamate binding site on the NMDA receptor.

-

Methodology:

-

Prepare cell membrane fractions from HEK293 cells stably expressing the appropriate NMDA receptor subunits (e.g., GluN1/GluN2A).

-

Incubate the membrane preparation with a known radiolabeled NMDA receptor antagonist (e.g., [³H]CGP 39653).

-

Add increasing concentrations of the investigational compound (this compound).

-

Allow the reaction to reach equilibrium.

-

Separate bound from free radioligand by rapid filtration.

-

Quantify the bound radioactivity using liquid scintillation counting.

-

The concentration of the investigational compound that inhibits 50% of the specific binding of the radioligand is the IC50.

-

Convert the IC50 value to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

-

Data Interpretation: A low Ki value (nanomolar range) would indicate high-affinity binding to the NMDA receptor, supporting our primary hypothesis.

| Parameter | Description | Expected Outcome for Positive Result |

| IC50 | Concentration for 50% inhibition of radioligand binding | Low nanomolar to micromolar range |

| Ki | Inhibition constant, a measure of binding affinity | Low nanomolar range |

Phase 2: Functional Characterization

Once binding is confirmed, the next crucial step is to determine the functional effect of this binding. Does it inhibit or activate the receptor?

Experiment 2: Electrophysiology (Whole-Cell Patch-Clamp)

-

Objective: To directly measure the effect of the compound on NMDA receptor-mediated ion currents.

-

Methodology:

-

Culture primary neurons or HEK293 cells expressing recombinant NMDA receptors.

-

Establish a whole-cell patch-clamp recording configuration.

-

Perfuse the cells with a solution containing NMDA and its co-agonist, glycine, to elicit an inward current.

-

Once a stable baseline current is established, apply increasing concentrations of the investigational compound.

-

Measure the change in the amplitude of the NMDA-evoked current.

-

Calculate the IC50 for the inhibition of the current.

-

-

Data Interpretation: A concentration-dependent reduction in the NMDA-evoked current would confirm that the compound is a functional antagonist.

| Parameter | Measurement | Expected Outcome for Antagonism |

| NMDA-evoked current | Inward flow of ions (pA or nA) | Significant, dose-dependent reduction |

| IC50 | Concentration for 50% current inhibition | Correlates with the binding affinity (Ki) |

Part 4: Selectivity and Broader Pharmacological Profile

A therapeutically viable compound must be selective for its intended target. The final phase of initial characterization involves assessing the compound's activity at other related receptors.

Experiment 3: Receptor Selectivity Screening

-

Objective: To determine if the compound binds to other ionotropic glutamate receptors (AMPA, Kainate) or other major CNS targets.

-

Methodology:

-

Utilize a commercial fee-for-service receptor screening panel (e.g., Eurofins SafetyScreen, CEREP panel).

-

Submit the compound for testing at a fixed concentration (e.g., 10 µM) against a broad panel of receptors, ion channels, and transporters.

-

Follow up any significant "hits" (typically >50% inhibition) with full dose-response curves to determine the IC50 or Ki at those off-targets.

-

-

Data Interpretation: Ideally, the compound should exhibit high potency for the NMDA receptor with significantly lower potency (>100-fold difference) for all other targets tested, indicating a selective pharmacological profile.

References

As this is a hypothetical guide for a novel compound, direct references are not possible. The methodologies and principles described are based on standard practices in pharmacology and drug discovery. For further reading on the techniques and concepts, the following resources are recommended:

An In-depth Technical Guide to the Structural Elucidation of 1-Benzyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate

Abstract

This technical guide provides a comprehensive overview of the analytical methodologies and spectroscopic interpretation required for the structural elucidation of 1-benzyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate (CAS No. 1356338-60-7).[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. We will explore the application of mass spectrometry, multi-nuclear NMR spectroscopy (¹H, ¹³C, ¹⁹F), and infrared spectroscopy in confirming the molecular structure of this difluorinated piperidine derivative. The causality behind experimental choices and the logic of spectral interpretation are emphasized to provide a practical and insightful resource.

Introduction: The Significance of Fluorinated Piperidines

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved pharmaceuticals.[4] The introduction of fluorine atoms into organic molecules can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and lipophilicity.[5] The gem-difluoro motif, in particular, offers a unique combination of steric and electronic effects. This compound combines these features, making it a valuable building block in the synthesis of novel therapeutic agents. A rigorous and unambiguous structural confirmation is the foundational first step in any drug discovery campaign. This guide outlines the integrated analytical approach to achieve this confirmation.

Molecular Structure and Isomerism

The target molecule, with the chemical formula C₁₅H₁₇F₂NO₄, possesses a stereocenter at the C3 position of the piperidine ring.[1] Therefore, it can exist as a racemic mixture of (R) and (S) enantiomers. While the analytical techniques discussed herein will confirm the overall connectivity, chiral chromatography or enantioselective synthesis would be required to isolate and characterize the individual enantiomers. This guide will focus on the elucidation of the racemic structure.

The Elucidation Workflow: A Multi-faceted Approach

The structural elucidation of a novel compound is a process of assembling evidence from various analytical techniques. Each technique provides a unique piece of the puzzle, and their combined interpretation leads to a confident structural assignment. The workflow for this compound is outlined below.

Caption: A flowchart illustrating the key stages in the structural elucidation process.

Mass Spectrometry: Determining the Molecular Mass and Key Fragments

Mass spectrometry (MS) provides the molecular weight of the compound and offers clues about its substructures through fragmentation analysis.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize a high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analysis Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺.

-

Data Acquisition: Acquire the full scan mass spectrum over a mass-to-charge (m/z) range of 100-500.

-

Tandem MS (MS/MS): Select the [M+H]⁺ ion for collision-induced dissociation (CID) to obtain a fragmentation spectrum.

Data Interpretation

The expected molecular weight of C₁₅H₁₇F₂NO₄ is 313.11 g/mol .[1] The high-resolution mass spectrum should show a prominent ion corresponding to [M+H]⁺ at m/z 314.1188.

Table 1: Predicted ESI-MS Fragmentation of this compound

| m/z (Predicted) | Fragment Ion | Interpretation |

| 314.1188 | [C₁₅H₁₈F₂NO₄]⁺ | Protonated molecular ion [M+H]⁺ |

| 206.0887 | [C₁₀H₁₂F₂NO₂]⁺ | Loss of the benzyl group (C₇H₇) followed by loss of CO₂ |

| 108.0426 | [C₇H₈O]⁺ | Benzyl alcohol cation, a common fragment from benzyl esters/ethers |

| 91.0548 | [C₇H₇]⁺ | Tropylium ion, characteristic of a benzyl group[6] |

The fragmentation pattern is expected to be dominated by the cleavage of the benzylic C-O bond and the loss of the carbamate group. The observation of the tropylium ion at m/z 91 is a strong indicator of the benzyl moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the atomic connectivity.

¹H NMR Spectroscopy

¹H NMR spectroscopy reveals the number of different types of protons, their chemical environments, and their proximity to other protons.

Table 2: Predicted ¹H NMR Chemical Shifts and Couplings (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| 7.25-7.40 | m | 5H | Ar-H | Protons of the benzyl aromatic ring. |

| 5.15 | s | 2H | -CH ₂-Ph | Benzylic protons, appear as a singlet due to free rotation. |

| 3.70 | s | 3H | -OCH ₃ | Methyl ester protons. |

| 3.50-3.80 | m | 2H | C2-H ₂ | Piperidine ring protons adjacent to the nitrogen. |

| 2.80-3.10 | m | 1H | C3-H | Methine proton at the stereocenter. |

| 2.40-2.60 | m | 2H | C4-H ₂ | Piperidine ring protons. |

| 3.90-4.20 | m | 2H | C6-H ₂ | Piperidine ring protons adjacent to the nitrogen. |

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The presence of fluorine will cause splitting of the signals for nearby carbon atoms.

Table 3: Predicted ¹³C NMR Chemical Shifts (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Splitting (J_CF) | Assignment | Rationale |

| 171.0 | - | C =O (ester) | Carbonyl carbon of the methyl ester. |

| 155.0 | - | C =O (carbamate) | Carbonyl carbon of the benzyl carbamate. |

| 136.5 | - | Ar-C (quat.) | Quaternary carbon of the benzyl ring. |

| 128.5 | - | Ar-C H | Aromatic carbons of the benzyl ring. |

| 128.0 | - | Ar-C H | Aromatic carbons of the benzyl ring. |

| 127.8 | - | Ar-C H | Aromatic carbons of the benzyl ring. |

| 119.0 | t (J ≈ 245 Hz) | C F₂ | Gem-difluorinated carbon, shows a characteristic triplet with a large coupling constant.[7] |

| 67.5 | - | -C H₂-Ph | Benzylic carbon. |

| 52.0 | - | -OC H₃ | Methyl ester carbon. |

| 48.0 | t (J ≈ 25 Hz) | C 6H₂ | Piperidine carbon adjacent to CF₂, shows a triplet due to two-bond C-F coupling. |

| 45.0 | - | C 2H₂ | Piperidine carbon adjacent to nitrogen. |

| 42.0 | - | C 3H | Methine carbon at the stereocenter. |

| 35.0 | t (J ≈ 22 Hz) | C 4H₂ | Piperidine carbon adjacent to CF₂, shows a triplet due to two-bond C-F coupling. |

¹⁹F NMR Spectroscopy

¹⁹F NMR is crucial for confirming the presence and environment of the fluorine atoms. For a gem-difluoro group on a cyclohexane-like ring, the two fluorine atoms are diastereotopic and are expected to show distinct signals.

Table 4: Predicted ¹⁹F NMR Chemical Shifts (470 MHz, CDCl₃, ref. CFCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| -95.0 to -105.0 | AB quartet | C5-Fₐ, C5-Fₑ | The two fluorine atoms are inequivalent, leading to an AB quartet. Each line of the quartet will be further split by coupling to the adjacent protons on C4 and C6.[7][8] |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 500 MHz) equipped with probes for ¹H, ¹³C, and ¹⁹F detection.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum.

-

2D NMR: Perform 2D correlation experiments such as COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C) to establish the connectivity between protons and carbons.

Caption: A conceptual diagram showing expected key HMBC correlations. (Note: A proper chemical structure image would replace the placeholder).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple method to identify the presence of key functional groups.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the purified compound directly on the ATR crystal.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Data Interpretation

Table 5: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~2950 | Medium | C-H (aliphatic) stretch |

| ~1735 | Strong | C=O (ester) stretch |

| ~1695 | Strong | C=O (carbamate) stretch |

| ~1450-1600 | Medium | C=C (aromatic) stretch |

| ~1100-1300 | Strong | C-F stretch |

| ~1250 | Strong | C-O (ester) stretch |

The presence of two distinct strong carbonyl absorptions is a key indicator for the two different ester/carbamate functionalities. The strong C-F stretching bands further support the presence of the difluoro group.

Conclusion: The Convergent Power of Spectroscopic Data

The structural elucidation of this compound is achieved through the synergistic interpretation of data from multiple analytical techniques. Mass spectrometry confirms the molecular formula. ¹H and ¹³C NMR spectroscopy, aided by 2D correlation experiments, map the proton and carbon frameworks, while ¹⁹F NMR provides direct evidence for the gem-difluoro substitution. Finally, IR spectroscopy confirms the presence of the key functional groups. Together, these methods provide a self-validating system, leading to the unambiguous confirmation of the molecular structure.

References

-

Dodd, G. H., Golding, B. T., & Ioannou, P. V. (2010). Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. Organic & Biomolecular Chemistry, 8(21), 4971-4981. [Link]

-

Jonas, J., Allerhand, A., & Gutowsky, H. S. (1965). Fluorine NMR Spectra and Conformational Isomerization of 1,1‐Difluorocyclohexane. The Journal of Chemical Physics, 42(9), 3396-3399. [Link]

-

Jefford, C. W., Hill, D. T., & Ramey, K. C. (1970). Fluorine NMR. Spectra of conformationally constrained Gem‐difluorocyclohexanes. Helvetica Chimica Acta, 53(5), 1184-1191. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

-

NIST. (n.d.). Piperidine. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved January 20, 2026, from [Link]

-

Al-Hourani, B. J., Clark, T. N., & Wuest, M. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6146. [Link]

-

RSC Medicinal Chemistry. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Publishing. [Link]

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. This compound [allbiopharm.com]

- 3. This compound [allbiopharm.com]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

biological activity of difluoropiperidine derivatives

An In-Depth Technical Guide to the Biological Activity of Difluoropiperidine Derivatives

Abstract

The strategic incorporation of fluorine into pharmacologically active scaffolds represents a cornerstone of modern medicinal chemistry. This guide provides a comprehensive technical overview of difluoropiperidine derivatives, a class of compounds demonstrating significant therapeutic potential across a range of biological targets. We will explore the fundamental physicochemical advantages conferred by geminal difluorination of the piperidine ring, detail key synthetic strategies, and present an in-depth analysis of their biological activities. This document synthesizes data from seminal studies, focusing on applications in central nervous system (CNS) disorders, enzyme inhibition, and anti-infective research. Through detailed structure-activity relationship (SAR) analyses, step-by-step experimental protocols, and data-rich visualizations, this guide serves as an essential resource for researchers, chemists, and drug development professionals seeking to leverage the unique properties of difluoropiperidine scaffolds in their research endeavors.

The Strategic Imperative of Fluorine in the Piperidine Scaffold

The piperidine ring is one of the most ubiquitous N-heterocycles in approved pharmaceuticals, valued for its ability to serve as a versatile scaffold and engage in critical hydrogen bonding interactions.[1][2] The introduction of fluorine, particularly as a gem-difluoro group, profoundly modulates the core properties of the piperidine moiety in several advantageous ways.[3][4]

-

Basicity (pKa) Attenuation: The potent electron-withdrawing nature of the two fluorine atoms significantly lowers the pKa of the piperidine nitrogen. This reduction in basicity is a critical tactic to mitigate off-target effects, such as binding to the hERG potassium channel, which is often associated with cardiac toxicity.[5]

-

Lipophilicity and CNS Penetration: Fluorination can increase the lipophilicity of a molecule, a property often correlated with improved membrane permeability and penetration of the blood-brain barrier (BBB). This makes difluoropiperidine derivatives particularly attractive for CNS drug discovery programs.[6][7][8]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic degradation by cytochrome P450 enzymes. Installing a gem-difluoro group at a metabolically labile position can block oxidative metabolism, thereby increasing the compound's half-life and bioavailability.[3]

-

Conformational Control: The steric and electronic properties of fluorine substituents can lock the piperidine ring into specific conformations. This pre-organization can enhance binding affinity and selectivity for the target protein by reducing the entropic penalty of binding.[9]

Synthetic Pathways to Difluoropiperidine Scaffolds

The synthesis of substituted difluoropiperidines is a critical enabling step for exploring their biological potential. Several robust strategies have been developed to access these valuable building blocks.[10][11]

A common and effective approach involves a multi-step sequence starting from commercially available materials. This workflow allows for the installation of diverse functionalities, making it suitable for generating libraries for SAR studies.

Caption: Generalized synthetic workflow for difluoropiperidine derivatives.[12][13]

Other notable methods include the dearomatization-hydrogenation of fluoropyridine precursors, which provides highly diastereoselective access to all-cis-(multi)fluorinated piperidines.[2][11]

Key Biological Activities and Therapeutic Applications

Difluoropiperidine derivatives have demonstrated potent and selective activity against a variety of biological targets.

Central Nervous System (CNS) Targets

The favorable physicochemical properties of difluoropiperidines make them exceptional candidates for CNS-acting drugs.[14][6]

The dopamine D4 receptor is a key target for antipsychotic drugs and therapies for L-DOPA-induced dyskinesias. Researchers have developed novel series of 3,3-difluoro and 4,4-difluoropiperidine ethers as potent and highly selective D4R antagonists.[12][13]

Structure-activity relationship (SAR) studies revealed that the 4,4-difluoropiperidine scaffold, in particular, can lead to compounds with exceptional binding affinity and selectivity.[12] For instance, strategic modifications to the arylether and southern nitrogen substituents led to the identification of compounds with sub-nanomolar potency.[13]

Caption: Key interactions of difluoropiperidine ligands with D4 receptor residues.[12]

Table 1: Biological Data for Representative 4,4-Difluoropiperidine D4R Antagonists

| Compound | Aryl Ether Moiety | Southern N-Substituent | D4R Ki (nM)[12][13] | cLogP[12][13] | CNS MPO Score[12][13] |

|---|---|---|---|---|---|

| 1a | 4-Fluorophenoxy | Imidazo[1,2-a]pyridin-8-yl | 140 | > 5.0 | < 4.0 |

| 8c | 4-Fluoro-3-methylphenoxy | 3-Fluoro-4-methoxybenzyl | 13 | 4.89 | 3.9 |

| 9j | 4-Cyanophenoxy | Imidazo[1,2-a]pyridin-8-yl | 3.3 | 2.76 | 5.5 |

| 14a | 4-Cyanophenoxy | 3-Fluoro-4-methoxybenzyl | 0.3 | 3.09 | 5.1 |

CNS MPO (Multi-Parameter Optimization) score is a metric used to predict the potential of a compound to be a successful CNS drug, with a higher score (>4) being desirable.[6] The data clearly show that while initial compounds were potent, they suffered from high lipophilicity and poor CNS MPO scores.[13] The introduction of a cyano group on the phenoxy ring dramatically improved the physicochemical properties, leading to highly potent compounds with excellent CNS drug-like characteristics.[13]

Inhibition of GlyT1 is a promising therapeutic strategy for treating schizophrenia by enhancing N-methyl-D-aspartate (NMDA) receptor function.[15][16] Several research programs have explored piperidine-based structures as GlyT1 inhibitors. The difluoropiperidine scaffold serves as a valuable bioisostere for other cyclic amines in this context, offering a strategy to modulate potency and pharmacokinetic properties.[17][18] GlyT1 inhibitors with this scaffold act competitively with respect to glycine, blocking its reuptake from the synaptic cleft and thereby increasing its local concentration to co-activate NMDA receptors.[15][17][19]

Enzyme Inhibition

The unique electronic properties of the difluoropiperidine ring make it an attractive component for designing potent and selective enzyme inhibitors.

DPP-IV inhibitors, known as "gliptins," are a class of oral antihyperglycemic agents used to treat type 2 diabetes.[20][21] They work by preventing the degradation of incretin hormones, which in turn increases insulin secretion.[22][23] While many established DPP-IV inhibitors feature other scaffolds, the difluoropiperidine moiety is a compelling candidate for novel inhibitor design. Its ability to form specific interactions and its modulated basicity could lead to inhibitors with improved selectivity and pharmacokinetic profiles, particularly concerning selectivity against related proteases like DPP8 and DPP9, inhibition of which has been linked to toxicity.[24]

DHFR is a critical enzyme in the folate metabolic pathway and a validated target for anticancer and antimicrobial therapies.[25][26] Recently, a series of 4-piperidine-based thiosemicarbazones, which could be adapted to include the difluoropiperidine scaffold, were identified as potent DHFR inhibitors.[25] The piperidine nitrogen is believed to form key hydrogen bonds within the enzyme's active site.[25] The introduction of gem-difluorination could further enhance binding affinity through favorable electrostatic interactions and improve drug-like properties.

Table 2: DHFR Inhibitory Activity of Piperidine-Based Thiosemicarbazones

| Compound ID | Substitution Pattern | IC50 (µM)[25] |

|---|---|---|

| 5a | 4-Piperidinylbenzaldehyde | 47.30 ± 0.86 |

| 5p | 4-Piperidinyl-3-nitrobenzaldehyde | 13.70 ± 0.25 |

Anti-Infective and Other Activities

The versatility of the difluoropiperidine scaffold extends to various other therapeutic areas.

-

Antiviral Activity: Piperidine-based derivatives have been identified as potent inhibitors of the influenza virus, interfering with the early-to-middle stages of viral replication.[27][28] More recently, screening efforts against SARS-CoV-2 identified 4-aminopiperidine derivatives with low micromolar activity, suggesting a potential mode of action involving phospholipid metabolism.[29]

-

Antitubercular Activity: MenA, an enzyme in the menaquinone biosynthetic pathway of Mycobacterium tuberculosis, is a validated target for TB therapy.[30] SAR studies on a piperidine-based inhibitor scaffold led to the identification of novel compounds with potent activity against both the MenA enzyme and the Mtb bacterium.[30]

Experimental Protocols for Biological Evaluation

To ensure scientific rigor, the biological activity of novel difluoropiperidine derivatives must be assessed using validated and reproducible methods.

Protocol 4.1: Radioligand Binding Assay for Dopamine D4 Receptor Affinity

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of a test compound for the human dopamine D4 receptor (hD4R).

Objective: To quantify the ability of a test compound to displace a known radiolabeled ligand from the hD4R.

Materials:

-

Cell membranes from HEK293 cells stably expressing hD4R.

-

[³H]N-methylspiperone (Radioligand).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Test compounds (difluoropiperidine derivatives) at various concentrations.

-

Non-specific binding control: Haloperidol (10 µM).

-

96-well filter plates (GF/B filters).

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in assay buffer. The final concentration should span a range appropriate to determine the IC₅₀ (e.g., 0.1 nM to 10 µM).

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: 25 µL Assay Buffer, 25 µL Radioligand, 50 µL cell membranes.

-

Non-Specific Binding (NSB): 25 µL Haloperidol, 25 µL Radioligand, 50 µL cell membranes.

-

Test Compound: 25 µL Test Compound dilution, 25 µL Radioligand, 50 µL cell membranes.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through the pre-soaked filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Punch the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Count the radioactivity (in counts per minute, CPM) in a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Caption: Workflow for a competitive radioligand binding assay.

Conclusion and Future Directions

Difluoropiperidine derivatives have unequivocally established themselves as a privileged scaffold in modern drug discovery. The strategic incorporation of geminal fluorine atoms provides a powerful tool to fine-tune the physicochemical and pharmacological properties of piperidine-containing molecules, leading to compounds with enhanced potency, selectivity, metabolic stability, and CNS penetration. The successful development of D4 receptor antagonists with sub-nanomolar affinity and excellent drug-like properties highlights the immense potential of this scaffold.[12][13]

Future research should continue to explore the application of this scaffold to a broader range of biological targets, including kinases, ion channels, and other GPCRs. Advances in synthetic chemistry will enable access to an even greater diversity of derivatives, allowing for more comprehensive SAR exploration. Furthermore, the use of difluoropiperidines in fragment-based drug discovery (FBDD) could provide novel starting points for challenging targets.[5][31] As our understanding of the interplay between fluorine substitution and biological activity deepens, difluoropiperidine derivatives are poised to deliver the next generation of innovative therapeutics.

References

- Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC. (PubMed Central)

- Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. (Semantic Scholar)

- Synthesis and biological characterization of 4,4-difluoro-3- (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. (ChemRxiv)

- Synthesis of 4-substituted 3,3-difluoropiperidines. (PubMed)

- The formation of all-cis-(multi)

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- Novel GlyT1 inhibitor chemotypes by scaffold hopping. Part 2. Development of a [3.3.0]-based series and other piperidine bioisosteres. (NIH)

- Accessing (Multi)

- Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC. (NIH)

- Novel GlyT1 inhibitor chemotypes by scaffold hopping. Part 1: development of a potent and CNS penetrant [3.1.0]-based lead. (PubMed)

- Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays. (N/A)

- Inhibitors of GlyT1 affect glycine transport via discrete binding sites. (PubMed)

- Novel GlyT1 inhibitor chemotypes by scaffold hopping. Part 1. Development of a potent and CNS penetrant [3.1.0]-based lead - PMC. (PubMed Central)

- Biological Active Fluorobenzoates of Piperidine Range.

- Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Deriv

- Dipeptidyl Peptidase IV (DPP IV) Inhibitors. (NCBI Bookshelf)

- Fluorinated Molecules as Drugs and Imaging Agents in the CNS.

- Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. (Frontiers)

- Information on Dipeptidyl Peptidase-4 (DPP-4) Inhibitors. (FDA)

- Roles and Mechanisms of Dipeptidyl Peptidase 4 Inhibitors in Vascular Aging. (Frontiers)

- Central nervous system drugs. (N/A)

- Dipeptidyl peptidase IV inhibition for the tre

- Dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes mellitus. (Providence)

- Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. (N/A)

- Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors.

- Current development in sulfonamide derivatives to enable CNS-drug discovery. (PubMed)

- Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofol

- SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. (PubMed)

- Special Issue : Recent Advances in Central Nervous System Drug Discovery. (MDPI)

- Discovery and SAR studies of antiviral 4-aminopiperidine derivatives active against SARS-CoV-2. (PubMed)

- Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. (MDPI)

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Central nervous system drugs [chemdiv.com]

- 7. Current development in sulfonamide derivatives to enable CNS-drug discovery [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of 4-substituted 3,3-difluoropiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemrxiv.org [chemrxiv.org]

- 14. researchgate.net [researchgate.net]

- 15. Inhibitors of GlyT1 affect glycine transport via discrete binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Novel GlyT1 inhibitor chemotypes by scaffold hopping. Part 1. Development of a potent and CNS penetrant [3.1.0]-based lead - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Novel GlyT1 inhibitor chemotypes by scaffold hopping. Part 2. Development of a [3.3.0]-based series and other piperidine bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Novel GlyT1 inhibitor chemotypes by scaffold hopping. Part 1: development of a potent and CNS penetrant [3.1.0]-based lead - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. fda.gov [fda.gov]

- 22. Frontiers | Roles and Mechanisms of Dipeptidyl Peptidase 4 Inhibitors in Vascular Aging [frontiersin.org]

- 23. providence.elsevierpure.com [providence.elsevierpure.com]

- 24. Dipeptidyl peptidase IV inhibition for the treatment of type 2 diabetes: potential importance of selectivity over dipeptidyl peptidases 8 and 9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Discovery and SAR studies of antiviral 4-aminopiperidine derivatives active against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Frontiers | Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece [frontiersin.org]

A Technical Guide to 1-Benzyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate: A Privileged Scaffold in Modern Medicinal Chemistry

This guide provides an in-depth analysis of 1-Benzyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate, a fluorinated heterocyclic compound of significant interest in drug discovery and development. We will explore its fundamental chemical identity, synthesis, and the rationale behind its application as a building block for novel therapeutics.

Core Compound Identification

| Identifier | Value | Source |

| CAS Number | 1356338-60-7 | [1][2][3] |

| Molecular Formula | C₁₅H₁₇F₂NO₄ | [1] |

| Molecular Weight | 313.30 g/mol | [1] |

| PubChem CID | 91800926 | [1] |

The Strategic Importance of the 5,5-Difluoropiperidine Moiety

The piperidine ring is a ubiquitous scaffold in pharmaceuticals, valued for its conformational flexibility and ability to interact with biological targets.[4][5][6] The introduction of a gem-difluoro group at the 5-position of the piperidine ring, as seen in the title compound, is a strategic design element in modern medicinal chemistry.

Modulation of Physicochemical Properties

Fluorine's high electronegativity profoundly influences the properties of adjacent functional groups. The gem-difluoro substitution in the piperidine ring can:

-

Lower pKa: The strong electron-withdrawing nature of the two fluorine atoms can decrease the basicity of the piperidine nitrogen. This modulation of pKa is critical for optimizing a drug candidate's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Enhance Lipophilicity: The introduction of fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.[7] This is a key consideration for drugs targeting the central nervous system (CNS) or other lipophilic environments.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Introducing gem-difluoro groups can block potential sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of a drug candidate.

Conformational Control and Binding Interactions

The presence of the 5,5-difluoro group can also impose conformational constraints on the piperidine ring. This can pre-organize the molecule into a specific conformation that is favorable for binding to a biological target, potentially leading to increased potency and selectivity.

Synthetic Strategies

Caption: Retrosynthetic analysis of the target molecule.

A general synthetic workflow could involve the following key steps:

-

Construction of the Piperidine Ring: A common strategy for synthesizing substituted piperidines is the reduction of a corresponding pyridine precursor.[4]

-

Introduction of the Gem-Difluoro Group: This can be achieved through various fluorination methods. One approach could involve the oxidation of a piperidine to a piperidone, followed by fluorination using reagents like diethylaminosulfur trifluoride (DAST) or other modern fluorinating agents.

-

Functional Group Manipulations: The final steps would involve the introduction of the benzyl group onto the nitrogen and the methyl ester at the 3-position. This could be achieved through standard N-alkylation and esterification reactions.[8][9]

Applications in Drug Discovery

The 5,5-difluoropiperidine scaffold is a valuable building block for the synthesis of a wide range of biologically active molecules. Its unique properties make it particularly attractive for the development of therapeutics targeting:

-

Central Nervous System (CNS) Disorders: The enhanced lipophilicity and metabolic stability imparted by the gem-difluoro group are advantageous for CNS-penetrant drugs.

-

Oncology: The conformational constraints and altered electronic properties can lead to potent and selective enzyme inhibitors or receptor modulators.

-

Infectious Diseases: The piperidine scaffold is found in numerous antibacterial and antiviral agents.[5]

The structural motif of this compound provides a versatile platform for further chemical modifications, allowing for the exploration of a broad chemical space in the quest for novel drug candidates.

Spectroscopic Characterization

While specific spectroscopic data for this exact compound is not publicly available, a researcher would typically use a combination of techniques to confirm its structure and purity:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic signals for the benzyl protons, the methyl ester protons, and the protons on the piperidine ring. The coupling patterns would be complex due to the presence of fluorine.

-

¹³C NMR would show distinct signals for each carbon, with the carbon bearing the two fluorine atoms exhibiting a characteristic triplet due to C-F coupling.

-

¹⁹F NMR is a crucial technique for fluorinated compounds, and would show a singlet for the two equivalent fluorine atoms.[10]

-

-

Mass Spectrometry (MS): This would be used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition.

-

Infrared (IR) Spectroscopy: This would show characteristic absorption bands for the carbonyl groups of the esters and other functional groups present in the molecule.

Conclusion

This compound represents a strategically designed chemical entity that leverages the unique properties of fluorine to create a valuable building block for drug discovery. The incorporation of the gem-difluoro group on the piperidine scaffold offers a powerful tool for medicinal chemists to fine-tune the physicochemical and pharmacokinetic properties of drug candidates, ultimately leading to the development of safer and more effective medicines. The continued exploration of synthetic methodologies to access such fluorinated scaffolds will undoubtedly fuel innovation in the pharmaceutical industry.

References

-

This compound. Autech Industry Co., Limited. Available at: [Link]

-

Priya A, Mahesh Kumar N and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies. World Journal of Pharmaceutical Research. Available at: [Link]

-

Synthesis of 1-(3,5-difluorobenzyl)-5-[(4-methyl-1-piperazinyl)methyl]-2-mercaptoimidazole. Molbase. Available at: [Link]

-

Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible. Usiena air. Available at: [Link]

-

1-benzyl 3-methyl 5-oxopiperidine-1,3-dicarboxylate. Autech Industry Co., Limited. Available at: [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. 2022, 27(15), 5036. Available at: [Link]

-

Abdelshaheed MM, Fawzy IM, El-Subbagh HI, Youssef KM. Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences. 2021, 7(1), 188. Available at: [Link]

-

Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules. 2023, 28(15), 5707. Available at: [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. 2024, 271, 116393. Available at: [Link]

-

Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules. 2023, 28(11), 4478. Available at: [Link]

-

N‑Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X‑ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation. ACS Omega. 2023, 8(39), 36056-36072. Available at: [Link]

-

Tert-butyl 5-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate. PubChem. Available at: [Link]

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. This compound [allbiopharm.com]

- 3. This compound [allbiopharm.com]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pharmacyjournal.org [pharmacyjournal.org]

- 8. usiena-air.unisi.it [usiena-air.unisi.it]

- 9. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

literature review on substituted piperidine-1,3-dicarboxylates

An In-depth Technical Guide to Substituted Piperidine-1,3-dicarboxylates: Synthesis, Conformation, and Application

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals and natural products.[1][2] Among its many derivatives, substituted piperidine-1,3-dicarboxylates represent a uniquely valuable class of compounds. Their rigid, six-membered ring and dual carboxylate functionality allow them to serve as conformationally constrained amino acid analogues and as versatile, stereochemically-defined scaffolds for drug discovery.[3][4] This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the critical aspects of stereoselective synthesis, the nuances of conformational analysis that dictate biological activity, and the diverse applications of this important molecular framework. We will explore the causality behind modern synthetic choices, from chiral pool and asymmetric catalytic methods to diastereoselective cyclizations, and delve into the analytical techniques used to elucidate the three-dimensional structure that is paramount to function.

Introduction: The Piperidine-1,3-dicarboxylate Scaffold in Modern Chemistry

The prevalence of the piperidine motif in FDA-approved drugs underscores its significance as a privileged scaffold.[5] Its saturated, three-dimensional structure allows for precise spatial orientation of substituents, a critical factor for optimizing interactions with biological targets. The 1,3-dicarboxylate substitution pattern further enhances this utility. By introducing two key functional groups, it provides multiple points for diversification and can mimic the charge and spacing of dicarboxylic amino acids like glutamate.

However, the synthesis of these molecules is non-trivial. The presence of at least two stereocenters (at C1 and C3) necessitates robust methods for controlling both relative (cis/trans) and absolute stereochemistry. Furthermore, the conformational flexibility of the piperidine ring, primarily the equilibrium between two chair forms, means that the spatial arrangement of the carboxylates is not fixed. Understanding and controlling this equilibrium is often the key to unlocking biological activity, as receptor binding pockets are exquisitely sensitive to ligand conformation.[3] This guide will address these challenges directly, providing both the theoretical grounding and practical methodologies required for successful research and development in this area.

Stereoselective Synthesis Strategies

The primary challenge in synthesizing substituted piperidine-1,3-dicarboxylates is the precise installation of stereocenters. The choice of strategy depends on the desired stereoisomer, available starting materials, and scalability.

Chiral Pool Synthesis: Leveraging Nature's Chirality

This approach utilizes readily available, enantiomerically pure starting materials, most commonly amino acids, to construct the piperidine ring. L-glutamic acid, with its inherent stereocenter and dicarboxylic acid functionality, is an ideal precursor.

A representative pathway involves a multi-step sequence beginning with the protection of the amine and reduction of the carboxylic acids to a diol. The diol is then converted to a ditosylate or dimesylate, transforming the hydroxyl groups into excellent leaving groups. Intramolecular cyclization via reaction with a primary amine then forms the piperidine ring, with the stereochemistry originating from the glutamic acid starting material preserved.

-

Causality: The advantage of this method lies in its reliability for accessing specific enantiomers without the need for chiral separation or asymmetric catalysis. The stereochemistry is set from the beginning. However, the synthetic route can be linear and lengthy, and it is limited by the availability of chiral starting materials.

Catalytic Asymmetric Synthesis: Precision and Efficiency

Modern asymmetric catalysis offers powerful and convergent routes to chiral piperidines. These methods construct the chiral centers during the reaction sequence using a substoichiometric amount of a chiral catalyst.

-

Asymmetric Hydrogenation: A highly effective method involves the asymmetric hydrogenation of substituted pyridine precursors. While direct hydrogenation is challenging, the reduction of activated pyridinium species or dihydropyridines using chiral transition metal catalysts (e.g., Rhodium, Iridium) can provide excellent enantioselectivity.[6] This approach often yields cis-substituted piperidines due to the catalyst directing the delivery of hydrogen from one face of the ring.

-

Rhodium-Catalyzed Cycloadditions: Rhodium(I) catalyzed [2+2+2] cycloadditions have been developed for the asymmetric synthesis of polysubstituted piperidines.[7] This methodology allows for the rapid assembly of the heterocyclic core from simpler acyclic components, such as an alkyne, alkene, and isocyanate, with high enantioselectivity.

-

Asymmetric Heck Reactions: A recently developed three-step process utilizes a Rh-catalyzed asymmetric reductive Heck reaction of boronic acids with a partially reduced pyridine derivative to furnish 3-substituted tetrahydropyridines with excellent yield and enantioselectivity.[8][9] A subsequent reduction step delivers the final chiral piperidine.

Caption: Overview of major stereoselective synthetic routes.

Control of Relative Stereochemistry: Accessing Cis and Trans Isomers

Often, a synthetic route will selectively produce one diastereomer (e.g., hydrogenation favoring the cis product). Accessing the other diastereomer is crucial for exploring structure-activity relationships. Base-mediated epimerization is a common and effective strategy.[6]

By treating a piperidine-1,3-dicarboxylate with a suitable base (e.g., sodium methoxide), the proton at C3, which is alpha to a carbonyl, can be removed to form an enolate. Re-protonation of this planar intermediate can occur from either face, leading to a mixture of diastereomers. Under thermodynamic control, the reaction will equilibrate to favor the most stable isomer, which is typically the trans product where the bulky substituents can occupy equatorial positions to minimize steric strain.[6]

| Method | Key Features | Stereocontrol | Advantages | Disadvantages |

| Chiral Pool | Starts from enantiopure precursors (e.g., amino acids). | Absolute (from start) | Reliable for specific enantiomers. | Can be lengthy; limited by precursor availability. |

| Asymmetric Hydrogenation | Reduction of pyridines or dihydropyridines. | Absolute & Relative | High efficiency and atom economy. | Catalyst development can be complex. |

| Asymmetric Cycloaddition | Convergent assembly from acyclic parts. | Absolute & Relative | Rapid increase in molecular complexity. | Substrate scope can be limited. |

| Epimerization | Post-synthesis isomerization of an existing stereocenter. | Relative (cis/trans) | Accesses thermodynamic products. | Not suitable for creating new absolute stereocenters. |

| Table 1. Comparison of Key Synthetic Methodologies. |

Conformational Analysis: Dictating Biological Function

The biological activity of a substituted piperidine is intrinsically linked to its three-dimensional shape. The piperidine ring predominantly adopts a low-energy chair conformation. In this conformation, substituents can occupy either an axial position (perpendicular to the ring's plane) or an equatorial position (in the plane of the ring). These two chair conformations can interconvert via a "ring-flip."

C1_img [image="https://i.imgur.com/3j5g2gG.png", label=""]; C2_img [image="https://i.imgur.com/G5c8h4P.png", label=""];

C1_img:e -> C2_img:w [label="Ring Flip", fontcolor="#202124"]; C2_img:w -> C1_img:e [arrowhead=normal, color="#5F6368"]; } Caption: Ring-flip equilibrium between chair conformations.

The equilibrium between these two conformers is determined by the energetic favorability of each state. Generally, bulky substituents prefer the less sterically hindered equatorial position. The energy difference between the axial and equatorial conformers is known as the conformational free energy or "A-value."

For piperidine-1,3-dicarboxylates, the analysis is complex:

-

N-Substituent: The nature of the nitrogen protecting group (e.g., Boc, Cbz) influences the ring's electronic properties and steric environment.

-

C3-Carboxylate: This group has a strong preference for the equatorial position to avoid 1,3-diaxial interactions with hydrogens on C5.

-

Other Substituents: Additional substituents on the ring will have their own conformational preferences, and the final equilibrium is a sum of all these effects.

-

Protonation: In physiological environments, the piperidine nitrogen can be protonated. This introduces a positive charge, which can have profound effects on conformation through electrostatic interactions with polar substituents. For instance, in some 4-substituted piperidines, protonation can reverse the conformational preference, favoring the axial conformer due to stabilizing electrostatic interactions. [10]

Analytical Techniques for Conformational Analysis

-

NMR Spectroscopy: The primary tool for determining conformation in solution is ¹H NMR. The coupling constant (J-value) between adjacent protons is dependent on the dihedral angle between them. Large coupling constants (J ≈ 8-12 Hz) are indicative of an axial-axial relationship, while smaller values are observed for axial-equatorial and equatorial-equatorial protons. This allows for the confident assignment of substituent positions. [10]* Computational Chemistry: Molecular mechanics and quantum chemical calculations are used to predict the relative energies of different conformers. These models can accurately predict conformational free energies and provide insight into the underlying forces (steric, electrostatic, hyperconjugation) that govern the equilibrium. [10][11]

Applications in Medicinal Chemistry and Drug Discovery

The rigid framework and defined stereochemistry of piperidine-1,3-dicarboxylates make them highly valuable in drug design.

Constrained Amino Acid Analogues

Many biologically active peptides adopt specific secondary structures (e.g., β-turns) to bind to their receptors. Incorporating piperidine-1,3-dicarboxylates into a peptide sequence acts as a "conformational lock," forcing the peptide backbone into a specific orientation. This can enhance binding affinity, increase selectivity, and improve metabolic stability compared to the native peptide. [4]

Scaffolds for Biologically Active Molecules

The piperidine-1,3-dicarboxylate core is an excellent starting point for building more complex molecules. The two carboxylate groups can be selectively modified to introduce diverse functionality.

-

Excitatory Amino Acid (EAA) Receptor Ligands: A key application is in the development of ligands for EAA receptors, such as the NMDA receptor. [3]Studies have shown that the stereochemistry of piperidine dicarboxylates is critical for their activity. For example, (+/-)-trans-2,4-PDA shows peak agonist activity at NMDA receptors, while (+/-)-cis-2,3-PDA acts as an antagonist. [3]This demonstrates how subtle changes in the spatial arrangement of the carboxylate groups, dictated by the ring's stereochemistry and conformation, can switch a molecule from an activator to an inhibitor.

| Compound | Stereochemistry | Target | Activity | Reference |

| (+/-)-trans-2,4-PDA | trans | NMDA Receptor | Agonist | [3] |

| (+/-)-cis-2,3-PDA | cis | NMDA Receptor | Antagonist | [3] |

| (-)-cis-2,3-PDA | cis | NMDA Receptor | Agonist & Antagonist | [3] |

| Table 2. Biological Activity of Representative Piperidine Dicarboxylates. |

Key Experimental Protocols

The following protocols are representative of the key transformations discussed in this guide. They are intended as a starting point and should be optimized for specific substrates.

Protocol: Diastereoselective Hydrogenation of a Pyridine-3-carboxylate

-

Rationale: This protocol achieves the reduction of the aromatic pyridine ring to a piperidine, often with high diastereoselectivity for the cis isomer due to steric hindrance directing the approach to the catalyst. The N-protection step is crucial for subsequent manipulations.

-

Procedure:

-

To a solution of methyl 2-methylpyridine-3-carboxylate (1.0 equiv) in methanol, add Platinum(IV) oxide (PtO₂, 0.05 equiv).

-

Place the reaction vessel in a high-pressure autoclave. Purge with nitrogen gas, then pressurize with hydrogen gas to 100 psi.

-

Stir the reaction mixture vigorously at room temperature for 24 hours.

-

Carefully vent the autoclave and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol.

-

Concentrate the filtrate under reduced pressure. The resulting crude piperidine can be used directly or purified by chromatography.

-

For N-protection, dissolve the crude piperidine in dichloromethane. Add triethylamine (1.5 equiv) followed by di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv).

-

Stir at room temperature for 12 hours. Wash the reaction with saturated aqueous NaHCO₃, then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

-

Purify the N-Boc protected product by silica gel chromatography to yield the cis-diastereomer as the major product.

-

Protocol: Base-Mediated Epimerization to the trans Isomer

-

Rationale: This procedure converts the kinetically or synthetically favored cis isomer to the more thermodynamically stable trans isomer by equilibrating the C3 stereocenter via an enolate intermediate.

-

Procedure:

-

Dissolve the purified cis-N-Boc-piperidine-1,3-dicarboxylate (1.0 equiv) in anhydrous methanol.

-

Add a solution of sodium methoxide (NaOMe, 2.0 equiv) in methanol.

-

Heat the reaction mixture to reflux and monitor by TLC or LC-MS until the ratio of cis to trans isomers reaches equilibrium (typically 12-24 hours).

-

Cool the reaction to room temperature and carefully neutralize with acetic acid.

-

Remove the solvent under reduced pressure.

-

Re-dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate.

-

Purify by silica gel chromatography to isolate the trans-diastereomer.

-

Caption: Workflow for synthesis and isomerization.

Conclusion and Future Outlook

Substituted piperidine-1,3-dicarboxylates are more than just simple heterocyclic molecules; they are precision tools for chemical biology and drug discovery. The continued development of novel catalytic methods that provide access to all possible stereoisomers with high efficiency will further empower medicinal chemists. [7][8]As our understanding of conformational control deepens, the rational design of ligands with bespoke three-dimensional structures will become increasingly sophisticated. The future of this field lies in integrating advanced synthetic strategies with high-throughput biological screening and computational modeling to rapidly identify and optimize next-generation therapeutics based on this remarkably versatile scaffold.

References

-

McLennan, H., & Liu, J. (1991). Conformational aspects of the actions of some piperidine dicarboxylic acids at excitatory amino acid receptors in the mammalian and amphibian spinal cord. Neuroscience, 41(1), 203-211. [Link]

-

Li, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

-

Livingston, A. G., et al. (2010). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. Organic Letters, 12(20), 4544–4547. [Link]

-

Wünsch, B., et al. (2019). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistryMedChem, 14(10), 1039-1051. [Link]

-

Krasavin, M., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(21), 7236. [Link]

-

Kumar, A., et al. (2022). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, 61B, 929-935. [Link]

-

Cheng, C., et al. (2014). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis. Organic Chemistry Frontiers, 1(2), 163-167. [Link]

-

Babu, B. H., et al. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 8(4). [Link]

-

Mokhtary, M. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Current Organic Synthesis, 21. [Link]

-

Zhang, J., & Schmalz, H.-G. (2006). A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. Angewandte Chemie International Edition, 45(40), 6704-6707. [Link]

-